molecular formula C6H5NO3 B1194071 2-(2-Nitrovinyl)furan CAS No. 699-18-3

2-(2-Nitrovinyl)furan

Cat. No. B1194071
CAS RN: 699-18-3
M. Wt: 139.11 g/mol
InChI Key: WVUICGOYGDHVBH-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Nitrovinyl)furan involves reductive recyclization processes and chemical reactions that enable the formation of this compound from precursor substances. A notable method includes the transformation of difuryl(2-nitroaryl)methanes into 2-(2-acylvinyl)indoles, facilitated by SnCl2·2H2O in ethanol, highlighting the compound's synthesis versatility and the importance of nitrosoarene intermediates in its formation (Uchuskin et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-(2-Nitrovinyl)furan has been characterized and modeled to understand its interaction within inclusion complexes. Studies involving 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have revealed the compound's ability to form stable inclusion complexes, thereby improving its chemical stability. This is confirmed through techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance spectroscopy (NMR) (Ruz et al., 2012).

Chemical Reactions and Properties

2-(2-Nitrovinyl)furan exhibits interesting reactivity patterns, especially in the presence of bacteria. Its ability to exacerbate oxidative stress responses in bacteria, such as Escherichia coli, when exposed to bacteriostatic and bactericidal antibiotics, demonstrates its potent antimicrobial properties. This is attributed to the compound's synergistic and additive interactions with antibiotics, enhancing bacterial death through increased reactive oxygen species generation and oxidative stress (Ajiboye, 2018).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 2-(2-Nitrovinyl)furan were not identified, the analysis of its molecular structure, synthesis pathways, and reactivity offers insights into its behavior under various conditions. These properties are crucial for its application in chemical syntheses and potential pharmaceutical uses.

Chemical Properties Analysis

The chemical properties of 2-(2-Nitrovinyl)furan are closely tied to its reactivity and interactions with biological systems. Its role in inducing oxidative stress in microbial pathogens highlights its chemical behavior in biological environments, suggesting a mechanism of action that involves the alteration of cellular redox status and interference with microbial metabolic processes (Ajiboye et al., 2016).

Scientific Research Applications

  • Antibacterial Agent : 2-(2-Nitrovinyl)furan exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. It operates by inducing oxidative stress, DNA damage, and glutathione depletion in bacterial cells, which contributes to its antibacterial efficacy (Ajiboye, 2019).

  • Enhancement of Antibiotic Efficacy : This compound has been shown to enhance the effectiveness of certain bacteriostatic and bactericidal antibiotics. It does so by increasing reactive oxygen species generation and oxidative stress in bacteria (Ajiboye, 2018).

  • Action against Various Bacteria : Studies have shown that 2-(2-Nitrovinyl)furan is effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It operates by increasing oxidative stress levels, leading to bacterial cell death (Ajiboye et al., 2016).

  • Antimicrobial and Cytotoxic Effects : The antimicrobial activity of 2-(2-Nitrovinyl)furan and its conversion products have been characterized, demonstrating significant efficacy against a range of microorganisms. Its antimicrobial action is due to its reactivity with thiol groups in microorganisms (Allas et al., 2016).

  • Toxicity Assessment in Rats : Research has also been conducted to evaluate the toxic effects of 2-(2-Nitrovinyl)furan in rats, specifically looking at its impact on the redox status of liver and kidney. It was found to have a toxic effect by suppressing or depleting the antioxidant systems in these organs (Ajiboye et al., 2015).

  • Inclusion Complexes and Stability : Studies have also focused on the preparation of inclusion complexes of 2-(2-Nitrovinyl)furan with cyclodextrins to improve its chemical stability and reduce its volatility, which is crucial for its application in pharmaceutical formulations (Ruz et al., 2012; Ruz et al., 2015).

  • Anticoccidial Activity : A QSAR study indicated that 2-(2-Nitrovinyl)furan could be a promising drug for the treatment of coccidiosis, showing significant lesion control in an experimental setting (González-Díaz et al., 2007).

  • Antifungal and Antiprotozoal Potential : There is evidence of the efficacy of 2-nitrovinylfuran derivatives against Leishmania both in vitro and in vivo, suggesting potential applications in the treatment of leishmaniasis (Sifontes-Rodríguez et al., 2015).

Safety And Hazards

  • Hazard Statements : NVF poses risks of oral toxicity (Acute Tox. 4), eye damage (Eye Dam. 1), and skin irritation (Skin Irrit. 2) .

properties

IUPAC Name

2-[(E)-2-nitroethenyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUICGOYGDHVBH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878874
Record name 2-(B-NITROVINYL)FURAN
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrovinyl)furan

CAS RN

699-18-3, 32782-45-9
Record name Furan, 2-(2-nitrovinyl)-
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Record name 2-(2-Nitrovinyl)furan
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Record name 2-(B-NITROVINYL)FURAN
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Record name 2-(2-Nitroethenyl)furan
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Synthesis routes and methods I

Procedure details

In a 1L 3-necked flask equipped with a mechanical stirrer, thermometer and a dropping funnel was placed 2-furaldehyde 32I (48 g, 0.5 mol) and nitromethane (30.5 g, 0.5 mol) in methanol (100 mL). The resulting mixture was cooled to −5° C. A solution of sodium hydroxide (21 g, 0.525 mol) in water (75 mL) was added at such a rate to maintain internal temperature at 0° C. (45 min). The resulting paste was stirred at 0° C. for 1 hr and then ice cold water (100 mL) was added to get a homogeneous mixture. This mixture was poured into a stirring cold solution of hydrochloric acid (100 mL of concentrate hydrochloric acid in 150 mL of water)over 20 min. After 30 min, yellow solid was collected, washed with water (250 mL) and treated with 2 g of charcoal (Norit A) in boiling ethanol (75 mL). Hot filtered through a pad of celite (7 g) in a steam jacketed Buchner funnel. The pad was washed with hot ethanol (15 mL). The filtrate was placed in a fridge for 1 hr and then yellow solid was collected and air dried to give 44 g (63% yield) of 33I. Hplc analysis showed a purity of 98%. NMR (CDCl3) δ 7.8(q, 2H), 7.8(S br, 1H), 7.1(d, 1H), 6.7–6.9(m, 1H).
[Compound]
Name
1L
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0 (± 1) mol
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48 g
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30.5 g
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21 g
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75 mL
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100 mL
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100 mL
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100 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

2-Furaldehyde (18.2 g, 190 mmol) and ammonium acetate (13 g, 169 mmol) were added to nitromethane (169 mL) and the mixture was heated to reflux for 45 min. The solution was concentrated and dichloromethane (250 mL) was added. The dichloromethane solution was washed with water (2×250 mL), dried over sodium sulfate, and filtered to obtain the crude product. Purification by column chromatography (silica gel, ethyl acetate/heptane=1/10 to 2/3) afforded pure 2-(2-nitrovinyl)-furan (14 g, 53.0%) as a yellow powder (M.P. 71-74° C.). 1H NMR (Field: 300 MHz, Solvent: CDCl3/TMS) δ (ppm): 7.78 (d, 1H, J=13.2 Hz), 7.59 (m, 1H), 7.52 (d, 1H, J=13.5 Hz), 6.90 (d, 1H, J=3.6 Hz), 6.58 (m, 1H). 13C NMR (Field: 75 MHz, Solvent: CDCl3/TMS) δ (ppm): 146.90, 146.67, 134.93, 125.51, 120.12, 113.46.
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18.2 g
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13 g
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169 mL
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Synthesis routes and methods III

Procedure details

To a 20% potassium hydroxide solution (25 mL) at 0° C. was added nitromethane (2.7 mL, 50 mmol) over 5 min followed by the slow addition via syringe pump of 2-furaldehyde (4.1 mL, 50 mM). The resulting brown solution was stirred vigorously for an additional 10 min at 0° C. then poured into an ice cold 50% HCl solution. The precipitate was collected via filtration, thoroughly washed with water, taken up in MeOH, solvents removed under reduced pressure, taken up in CHCl3 and filtered to remove any material that did not dissolve to give 2-(2-nitrovinyl)furan (10% yield).
Quantity
25 mL
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2.7 mL
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4.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrovinyl)furan
Reactant of Route 2
2-(2-Nitrovinyl)furan
Reactant of Route 3
2-(2-Nitrovinyl)furan

Citations

For This Compound
301
Citations
TO Ajiboye, AM Naibi, IO Abdulazeez, IO Alege… - Microbial …, 2016 - Elsevier
The involvement of reactive oxygen species and oxidative stress in 2-(2-nitrovinyl) furan mediated bacterial cell death was investigated in Escherichia coli, Pseudomonas aeruginosa …
Number of citations: 32 www.sciencedirect.com
TO Ajiboye, KA Alabi, FA Ariyo… - … of Biochemical and …, 2015 - Wiley Online Library
The effect of 2‐(2‐nitrovinyl)furan on the redox status of male rat liver and kidney was evaluated. Twenty male rats were randomized into four groups; group A received olive oil and …
Number of citations: 12 onlinelibrary.wiley.com
TO Ajiboye - Microbial pathogenesis, 2018 - Elsevier
The influence of 2-(2-nitrovinyl) furan on the activities of selected bacteriostatic and bactericidal antibiotics was investigated. Minimum inhibitory concentration and fractional inhibitory …
Number of citations: 10 www.sciencedirect.com
V Ruz, M Froeyen, R Busson, MM González… - International journal of …, 2012 - Elsevier
The objective of this study was to prepare and characterize complexes of 2-(2-nitrovinyl) furan (G-0) with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (…
Number of citations: 14 www.sciencedirect.com
H González-Díaz, E Olazábal, L Santana… - Bioorganic & Medicinal …, 2007 - Elsevier
In this work we report a QSAR model that discriminates between chemically heterogeneous classes of anticoccidial and non-anticoccidial compounds. For this purpose we used the …
Number of citations: 40 www.sciencedirect.com
R Kada, V Knoppová, J Kováč… - Collection of …, 1984 - cccc.uochb.cas.cz
The title compounds were prepared by condensation of 5-X-2-furaldehydes (X = H, Br, C 6 H 5 S, C 6 H 5 SO 2 , 4-CH 3 -C 6 H 4 SO 2 , 3-O 2 NC 6 H 4 O) with nitromethane in methanol…
Number of citations: 12 cccc.uochb.cas.cz
KA Alabi, JM Jabar - FUNAI Journal of Science and Technology, 2017 - researchgate.net
The current research examined the use of sodium tert butoxide as a catalyst for the synthesis of 2-(2-nitrovinyl) furan. The compound was synthesized via the condensation of furfural …
Number of citations: 4 www.researchgate.net
M Adeoye, K ALABI, I Abdulsalaami - Journal of Physical & …, 2019 - jptc.srbiau.ac.ir
This study investigated the effects of solvents’ polarities on the geometry and electronic properties of 2-(2-nitrovinyl) furan, (NVF). The investigation was carried via theoretical approach, …
Number of citations: 8 jptc.srbiau.ac.ir
V Ruz, MM González, D Winant, Z Rodríguez… - Molecules, 2015 - mdpi.com
In the present work, the sublimation of crystalline solid 2-(2-nitrovinyl) furan (G-0) in the temperature range of 35 to 60 C (below the melting point of the drug) was studied using …
Number of citations: 11 www.mdpi.com
TO Ajiboye - Microbial pathogenesis, 2019 - Elsevier
2-(2-nitrovinyl) furan is a broad-spectrum antibacterial agent with activity against Gram-positive and Gram-negative bacteria. In this study, the contributions of reactive oxygen species, …
Number of citations: 6 www.sciencedirect.com

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